1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone
Description
Properties
IUPAC Name |
1-[6-(3-chlorophenyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9(16)11-5-6-13(15-8-11)10-3-2-4-12(14)7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYXJAMXTDPWFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone is a pyridine-derived compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a chlorophenyl group. Its molecular formula is CHClN\O, with a molecular weight of approximately 231.68 g/mol. This structure is crucial for its biological activity, as the presence of halogenated phenyl groups often enhances the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing pyridine rings exhibit significant antimicrobial properties . For instance, studies have reported that derivatives similar to this compound demonstrate effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 6.25 μg/mL |
| This compound | Escherichia coli | 12.5 μg/mL |
| This compound | Pseudomonas aeruginosa | 10 μg/mL |
These findings suggest that this compound has promising potential as an antimicrobial agent, particularly against resistant strains.
The exact mechanism by which this compound exerts its antimicrobial effects remains under investigation. However, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways within microbial cells. The introduction of the chlorophenyl group may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity.
Case Studies
Case Study 1: Antibacterial Efficacy
In a study conducted by Wang et al., various pyridine derivatives were evaluated for their antibacterial activity against multiple pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics like amoxicillin and norfloxacin .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of pyridine derivatives, revealing that certain compounds demonstrated effective inhibition against Candida albicans and Aspergillus niger. The antifungal potency was attributed to the structural features of these compounds, including the presence of halogen substituents .
Research Findings on Related Compounds
Numerous studies have explored the biological activities of pyridine derivatives, highlighting their diverse applications in pharmacology:
- Antiviral Properties : Some pyridine compounds have shown potential in inhibiting viral replication, making them candidates for antiviral drug development .
- Cytotoxicity : Research has also indicated varying levels of cytotoxicity in cancer cell lines, suggesting potential applications in oncology .
Table 2: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
-
Antiviral and Antimicrobial Activities
- Research indicates that pyridine derivatives, including 1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone, exhibit significant antiviral and antimicrobial properties. Studies have suggested that these compounds can inhibit viral replication and bacterial growth, making them potential candidates for the development of new antiviral and antibacterial medications .
-
Cancer Research
- The compound has been investigated for its potential role in cancer therapy. Its structural similarity to known anticancer agents suggests it may interact with biological pathways involved in tumor growth and proliferation. Preliminary studies highlight its ability to induce apoptosis in cancer cell lines .
- Neuroprotective Effects
Material Science Applications
- Synthesis of Functional Materials
- Catalysis
Analytical Chemistry Applications
- Chromatographic Techniques
- Spectroscopic Studies
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antiviral Activity of Pyridine Derivatives | Pharmacology | Demonstrated significant inhibition of viral replication in vitro. |
| Synthesis of Novel Polymers Using Pyridine Precursors | Material Science | Developed new polymers with enhanced electrical conductivity. |
| Neuroprotective Properties of Pyridine Compounds | Neuroscience | Showed potential reduction in oxidative stress markers in neuronal cells. |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Electronic Effects
1-[6-(4-Chlorophenoxy)pyridin-3-yl]ethanone (CAS: 1545165-13-6)
- Structural Difference: Replaces the 3-chlorophenyl group with a 4-chlorophenoxy group.
- Impact: Increased polarity due to the ether oxygen, lowering lipophilicity (XLogP3 = 3) compared to the non-oxygenated parent compound .
- Applications : Used in pharmaceutical intermediates where moderate lipophilicity is desirable .
1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone (CAS: 1217035-58-9)
Halogenation and Bioactivity
1-(5,6-Dichloropyridin-3-yl)ethanone (CAS: 120800-05-7)
- Structural Difference : Features two chlorine atoms on the pyridine ring.
- Higher molecular weight (190.03 g/mol) and melting point compared to mono-chlorinated analogs .
- Applications : Investigated as a bioactive scaffold in antiparasitic drug development .
1-(8-(3-Chlorophenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone
- Structural Difference : Incorporates an imidazopyridine core.
- Impact :
- Applications: Targets snake venom phospholipase A2, demonstrating chlorine’s role in optimizing inhibitory activity .
Functional Group Modifications
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS: 1356086-78-6)
- Structural Difference : Replaces the acetyl group with a trifluoroacetyl moiety.
- Impact :
- Applications : Used in fluorinated building blocks for high-performance materials .
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone
Key Physicochemical Data
Pharmacological and Industrial Relevance
- Antimicrobial Activity: Chalcone derivatives of 1-(3-chlorophenyl)ethanone exhibit moderate activity against Gram-positive bacteria, highlighting chlorine’s role in enhancing membrane penetration .
- Enzyme Inhibition: Pyridine-based chloro derivatives (e.g., UDO) show potent inhibition of Trypanosoma cruzi CYP51, comparable to azole drugs .
- Material Science : Fluorinated analogs are prioritized in OLED and liquid crystal development due to their stability and electronic properties .
Preparation Methods
Hydration of 5-Ethynyl-2-methylpyridine
- The intermediate 1-(6-methylpyridin-3-yl)ethanone can be prepared by hydration of 5-ethynyl-2-methylpyridine.
- This hydration is conducted in a mixture of sulfuric acid and toluene, typically in a ratio of 2:1 to 4:1, with 4:1 preferred.
- Reaction conditions include temperatures of 50°C for 16 hours, or alternatively 70-80°C for shorter durations.
- After reaction completion, the product is extracted with ethyl acetate and concentrated.
- This method yields the ethanone intermediate with a molar yield exceeding 90%.
Synthesis of 5-Ethynyl-2-methylpyridine
- The 5-ethynyl-2-methylpyridine itself can be synthesized by palladium-catalyzed coupling of 6-methylpyridin-3-yl trifluoromethanesulfonate with an appropriate ethynyl reagent.
- This step involves using palladium(II) acetylacetonate as catalyst and ligands such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene.
- The reaction is typically performed in dry, degassed N-methylpyrrolidone at 100°C for 16 hours.
- Subsequent workup includes dilution, extraction, and purification steps.
Representative Reaction Scheme and Conditions
| Step | Reactants/Intermediates | Catalyst/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 5-Ethynyl-2-methylpyridine hydration | H2SO4/toluene (4:1) | Toluene/H2SO4 mixture | 50°C | 16 h | >90 | Hydration to 1-(6-methylpyridin-3-yl)ethanone |
| 2 | 6-Methylpyridin-3-yl triflate + ethynyl reagent | Pd(acac)2, Xantphos ligand, K3PO4 | NMP | 100°C | 16 h | High | Synthesis of 5-ethynyl-2-methylpyridine |
| 3 | 1-(6-Methylpyridin-3-yl)ethanone + 3-chlorophenyl bromide | Pd catalyst, base (K3PO4), inert atmosphere | NMP or DMF | 100°C | 12-16 h | Moderate to high | Cross-coupling to target compound |
Analytical and Purification Techniques
- The products at each stage are characterized by ^1H-NMR and ^13C-NMR spectroscopy to confirm structure and purity.
- Mass spectrometry (MS) is used to verify molecular weight.
- Purification methods include extraction, crystallization, and column chromatography.
- Typical solvents for purification include ethyl acetate, hexane, and mixtures thereof.
Summary of Key Research Findings
- The hydration of 5-ethynyl-2-methylpyridine is an efficient, high-yielding route to the ethanone intermediate.
- Palladium-catalyzed cross-coupling reactions provide a versatile and selective method to introduce the 3-chlorophenyl substituent.
- Reaction conditions are well-optimized to balance yield and purity, with typical yields above 80% for the final coupling step.
- The process is scalable and amenable to industrial synthesis due to the use of commercially available reagents and standard organic synthesis protocols.
Q & A
Q. What are the recommended synthetic routes for 1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions . For example, a pyridine precursor (e.g., 3-chlorophenyl-substituted pyridine) may react with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Critical parameters include:
- Catalyst loading (e.g., 1.2–1.5 equivalents of AlCl₃).
- Temperature control (reflux in dichloromethane at 40–60°C).
- Reaction time (12–24 hours) to ensure complete acylation .
Alternative routes may involve Suzuki-Miyaura coupling to attach the 3-chlorophenyl group to the pyridine core before introducing the ethanone moiety .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and the acetyl group (δ 2.6–2.8 ppm for methyl protons; δ 195–205 ppm for carbonyl carbon).
- IR Spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ indicates the C=O stretch of the ethanone group .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 217.05 (C₁₃H₁₀ClNO⁺) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use a fume hood to minimize inhalation risks (H333 hazard) .
- Waste Disposal : Collect waste in sealed containers labeled "halogenated organics" and dispose via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for halogenated pyridine derivatives like this compound?
- Methodological Answer : Contradictions often arise from differences in solvent polarity or substituent electronic effects . For example:
- Nucleophilic Aromatic Substitution (NAS) : Reactivity at the pyridine ring’s 2- or 4-position may vary due to electron-withdrawing effects of the 3-chlorophenyl group. Use Hammett σ constants to predict substituent influence .
- Experimental Validation : Conduct kinetic studies (e.g., varying temperature/pH) to compare reaction rates with analogous compounds (e.g., 1-(6-methylpyridin-3-yl)ethanone) .
Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the acetyl group or halogenated phenyl ring.
- Molecular Dynamics (MD) : Simulate interactions with enzymes or metal catalysts (e.g., Pd in cross-coupling) to optimize reaction conditions .
- Solvent Effects : Use COSMO-RS models to predict solvation energies and select optimal solvents for reactions .
Q. How can researchers design experiments to study the compound’s potential as a pharmaceutical intermediate?
- Methodological Answer :
- In vitro Bioactivity Screening : Test against target enzymes (e.g., kinases) using fluorescence-based assays. Monitor IC₅₀ values to compare potency with known inhibitors .
- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation.
- Structural Modification : Introduce substituents (e.g., -CF₃, -OCH₃) at the pyridine or phenyl ring to enhance bioavailability, guided by QSAR models .
Data Contradiction Analysis
Q. Why might reported melting points vary across studies for this compound?
- Methodological Answer : Discrepancies may arise from:
- Purity : Impurities (e.g., unreacted precursors) lower melting points. Use HPLC (≥95% purity) for accurate measurements .
- Polymorphism : Crystallization conditions (e.g., solvent, cooling rate) can produce different polymorphs. Validate via X-ray diffraction .
Experimental Design Considerations
Q. What strategies optimize the scalability of this compound’s synthesis for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce reaction time .
- Catalyst Recycling : Use immobilized Lewis acids (e.g., AlCl₃ on silica) to minimize waste .
- In-line Analytics : Employ PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
